molecular formula C12H9BrO2 B13700553 5-Bromo-6-methyl-2-naphthoic Acid

5-Bromo-6-methyl-2-naphthoic Acid

Cat. No.: B13700553
M. Wt: 265.10 g/mol
InChI Key: YXGJPRXNIBTGGB-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-2-naphthoic acid is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthoic acid, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-2-naphthoic acid typically involves the bromination of 6-methyl-2-naphthoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound can involve more efficient and scalable methods. One such method involves the diazotization of 6-amino-2-naphthoic acid followed by a Sandmeyer reaction with copper(I) bromide. This method allows for high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted naphthoic acids.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthoic acids.

Scientific Research Applications

5-Bromo-6-methyl-2-naphthoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of retinoid-like compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-2-naphthoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methyl groups on the naphthalene ring can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-naphthoic acid
  • 5-Bromo-2-naphthoic acid
  • 6-Methyl-2-naphthoic acid

Uniqueness

5-Bromo-6-methyl-2-naphthoic acid is unique due to the presence of both bromine and methyl groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and can lead to unique applications in various fields .

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

5-bromo-6-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H9BrO2/c1-7-2-3-8-6-9(12(14)15)4-5-10(8)11(7)13/h2-6H,1H3,(H,14,15)

InChI Key

YXGJPRXNIBTGGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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